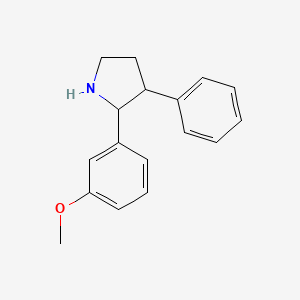![molecular formula C6H7NO2 B13242494 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol: is a heterocyclic compound with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol This compound is characterized by a fused ring structure that includes both a cyclopentane and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using small-scale synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ylmethanol: This compound has a similar structure but includes a methanol group, which can alter its reactivity and applications.
Cyclopenta[d][1,2]oxazole: A simpler analog without the additional hydrogen atoms, which may affect its stability and reactivity.
Uniqueness: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(4)9-7-6/h1-3H2,(H,7,8) |
InChI Key |
NGAKQSABZWRCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


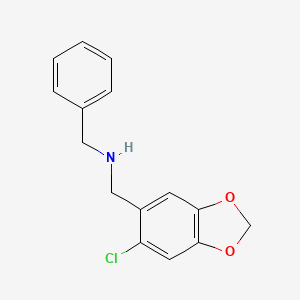
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)
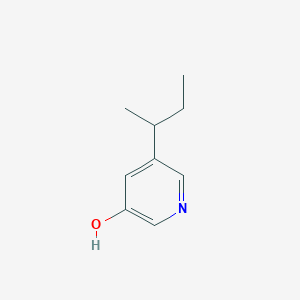
![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)

amine](/img/structure/B13242469.png)
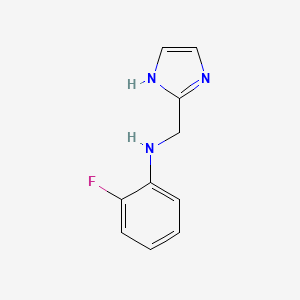
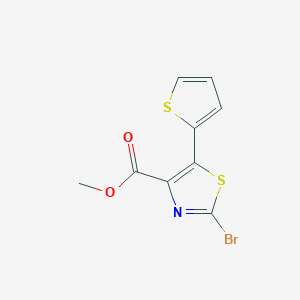
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
